molecular formula C15H30S2 B14273721 2-(4,8-Dimethylnonyl)-2-methyl-1,3-dithiolane CAS No. 139224-80-9

2-(4,8-Dimethylnonyl)-2-methyl-1,3-dithiolane

Cat. No.: B14273721
CAS No.: 139224-80-9
M. Wt: 274.5 g/mol
InChI Key: PYPPQIQTRLLLME-UHFFFAOYSA-N
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Description

2-(4,8-Dimethylnonyl)-2-methyl-1,3-dithiolane is an organic compound characterized by the presence of a dithiolane ring, which is a five-membered ring containing two sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,8-Dimethylnonyl)-2-methyl-1,3-dithiolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4,8-dimethylnonanal with 2-methyl-1,3-dithiolane in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a temperature that ensures optimal yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4,8-Dimethylnonyl)-2-methyl-1,3-dithiolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The dithiolane ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted dithiolane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4,8-Dimethylnonyl)-2-methyl-1,3-dithiolane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes involving sulfur-containing compounds.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(4,8-Dimethylnonyl)-2-methyl-1,3-dithiolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dithiolane ring can interact with thiol groups in proteins, potentially modulating their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,8-Dimethylnonyl)-2-methyl-1,3-oxathiolane
  • 3-(4,8-Dimethyl-3,7-nonadienyl)-furan

Uniqueness

Compared to similar compounds, 2-(4,8-Dimethylnonyl)-2-methyl-1,3-dithiolane is unique due to its specific dithiolane ring structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

139224-80-9

Molecular Formula

C15H30S2

Molecular Weight

274.5 g/mol

IUPAC Name

2-(4,8-dimethylnonyl)-2-methyl-1,3-dithiolane

InChI

InChI=1S/C15H30S2/c1-13(2)7-5-8-14(3)9-6-10-15(4)16-11-12-17-15/h13-14H,5-12H2,1-4H3

InChI Key

PYPPQIQTRLLLME-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCCC1(SCCS1)C

Origin of Product

United States

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